

Physicochemical Properties of Benzylpenicillin Impurity F: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzylpenicillin Impurity 11

Cat. No.: B086273

[Get Quote](#)

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylpenicillin (Penicillin G) is a cornerstone of antibiotic therapy. As with any pharmaceutical compound, its purity is paramount to ensure safety and efficacy. During the synthesis and storage of Benzylpenicillin, various related substances or impurities can arise. The European Pharmacopoeia (EP) designates these impurities with letters. This technical guide focuses on a significant impurity, Procaine benzylpenicillin impurity F, also identified as p-Hydroxybenzylpenicillin or Penicillin X. While the query specified "**Benzylpenicillin Impurity 11**," this is not a standard pharmacopoeial designation. However, due to its relevance and available data, Impurity F (CAS 525-91-7) will be discussed as a representative and critical Benzylpenicillin-related substance.

This document provides a comprehensive overview of the known physicochemical properties of Benzylpenicillin Impurity F, detailed experimental protocols for its analysis, and a visual representation of the analytical workflow.

Physicochemical Properties

The fundamental physicochemical characteristics of Benzylpenicillin Impurity F are summarized below. It is important to note that while some data are well-established, specific experimental values for properties like melting and boiling points are not readily available in the public

domain. In such cases, estimations based on structurally similar compounds are provided with a corresponding note.

Property	Value	Citation(s)
Chemical Name	(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid	[1]
Synonyms	p-Hydroxybenzylpenicillin, Penicillin X, Procaine benzylpenicillin impurity F, Benzylpenicillin Potassium Impurity C	[1][2]
CAS Number	525-91-7	[1]
Molecular Formula	C ₁₆ H ₁₈ N ₂ O ₅ S	[1]
Molecular Weight	350.39 g/mol	[2]
Melting Point	>200°C (decomposes) (Value for the structurally similar Amoxicillin trihydrate)	
Boiling Point	Not available (decomposes before boiling)	
Solubility	Slightly soluble in water. The sodium salt is very soluble in water.	[3]
pKa	Approximately 2.6-2.8 (for the carboxylic acid group, typical for penicillins)	[4]

Experimental Protocols

Accurate identification and quantification of Benzylpenicillin Impurity F are crucial for quality control. The following are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Quantification

The European Pharmacopoeia outlines a robust HPLC method for the analysis of related substances in Procaine Benzylpenicillin, which is applicable for the determination of Impurity F.

a. Chromatographic Conditions:

- Column: A stainless steel column (0.25 m x 4.6 mm) packed with octadecylsilyl silica gel for chromatography (5 µm).
- Mobile Phase: A mixture of 250 mL of acetonitrile, 250 mL of water, and 500 mL of a solution containing 14 g/L of potassium dihydrogen phosphate and 6.5 g/L of tetrabutylammonium hydroxide solution (400 g/L), adjusted to pH 7.0 with 1 M potassium hydroxide. The final mixture may be adjusted to pH 7.2 with dilute phosphoric acid if necessary.
- Flow Rate: 1.75 mL/min.
- Detection: UV spectrophotometer at 225 nm.
- Injection Volume: 10 µL.
- Run Time: 1.5 times the retention time of benzylpenicillin.

b. Solution Preparation:

- Test Solution: Dissolve 70.0 mg of the substance to be examined in the mobile phase and dilute to 50.0 mL with the mobile phase.
- Reference Solution (Impurity F): A certified reference standard of Procaine benzylpenicillin impurity F should be used to prepare a solution of known concentration in the mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Confirmation

LC-MS/MS provides high sensitivity and specificity for the structural confirmation of impurities.

a. Sample Preparation:

- Sample clean-up is performed by protein precipitation using acetonitrile.[5]

b. Chromatographic Conditions:

- Column: A reverse-phase C18 column is typically used.
- Mobile Phase: A gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) methanol with 0.1% formic acid.[5]
- Flow Rate: 0.4 mL/min.[5]

c. Mass Spectrometry Conditions:

- Ionization: Electrospray ionization (ESI) in positive or negative mode.
- Detection: A triple quadrupole mass spectrometer is used for tandem mass spectrometry (MS/MS) to obtain fragment ions for structural elucidation.[5]
- Data Analysis: The mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions are compared with a reference standard or spectral library.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

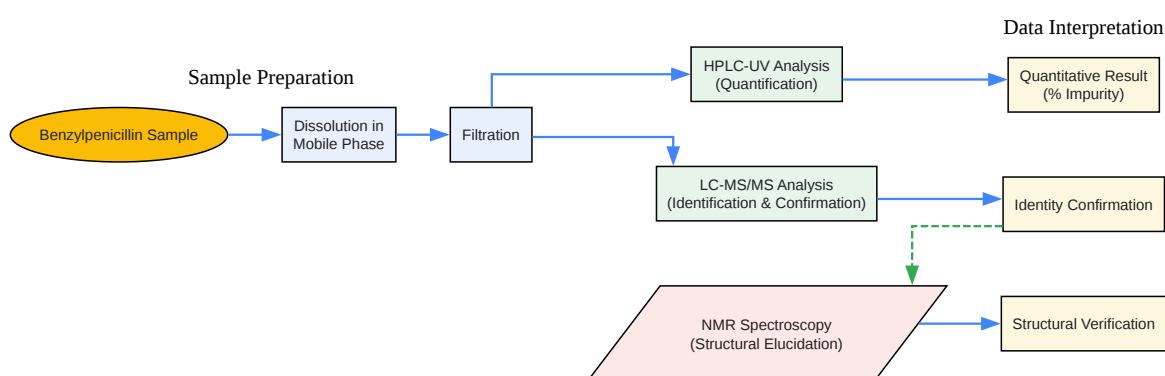
NMR spectroscopy is a powerful tool for the definitive structural confirmation of impurities when isolated in sufficient quantity.

- Sample Preparation: The isolated impurity is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6).
- Analysis: 1H NMR and ^{13}C NMR spectra are acquired. The chemical shifts, coupling constants, and signal integrations provide detailed information about the molecular structure, allowing for unambiguous identification.

Mandatory Visualizations

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the identification and quantification of Benzylpenicillin Impurity F.



[Click to download full resolution via product page](#)

Analytical workflow for Benzylpenicillin Impurity F.

Conclusion

The control of impurities is a critical aspect of ensuring the quality and safety of pharmaceutical products. This guide has provided a detailed overview of the physicochemical properties of Benzylpenicillin Impurity F (p-Hydroxybenzylpenicillin), a key related substance of Benzylpenicillin. The experimental protocols outlined, particularly the harmonized HPLC method from the European Pharmacopoeia, offer robust and reliable means for its quantification. Advanced techniques such as LC-MS/MS and NMR are indispensable for the definitive identification and structural characterization of this and other potential impurities. A thorough understanding and implementation of these analytical strategies are essential for researchers, scientists, and drug development professionals in the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2S,5R,6R)-6-((2-(4-hydroxyphenyl)acetyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid | C₁₆H₁₈N₂O₅S | CID 120720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Procaine benzylpenicillin impurity F CRS [lgcstandards.com]
- 4. inchem.org [inchem.org]
- 5. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of Benzylpenicillin Impurity F: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086273#physicochemical-properties-of-benzylpenicillin-impurity-11]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com